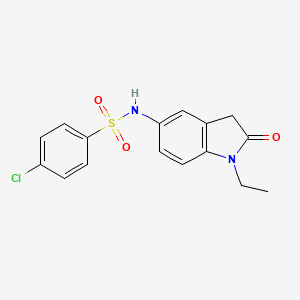

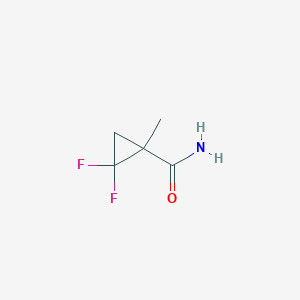

![molecular formula C26H34ClN3O5S2 B3012645 盐酸 2-(4-(N,N-二烯丙基磺酰胺基)苯甲酰氨基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯 CAS No. 1219187-10-6](/img/structure/B3012645.png)

盐酸 2-(4-(N,N-二烯丙基磺酰胺基)苯甲酰氨基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a complex organic molecule. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and structural analysis of related compounds, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials with dinucleophiles to form substituted pyrimidine and pyridine derivatives. For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of substituted pyrimidinecarboxylic acids . Similarly, the synthesis of substituted thieno[2,3-c]pyridine derivatives is achieved by starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods suggest that the synthesis of the compound may involve similar multi-step reactions, including the formation of an intermediate Schiff base.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a substituted thieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds . The crystal structure of another pyridine derivative is stabilized by intermolecular C-H...O, C-H...F, and C-H...π interactions . These findings indicate that the compound may also exhibit a complex network of intramolecular and intermolecular interactions, influencing its stability and conformation.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the presence of functional groups such as esters, amides, and sulfamoyl groups in the related compounds suggests that they may undergo hydrolysis, nucleophilic substitution, and other typical organic reactions . The compound , with its benzamido and carboxylate groups, is likely to exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are inferred from their synthesis and structural characterization. For example, the presence of hydrogen bonding in the crystal structures suggests that these compounds may have higher melting points and may exhibit solubility in polar solvents . The substituted pyridine and pyrimidine rings in these compounds suggest potential aromatic character, which may influence their UV-Visible and fluorescence spectroscopic properties. The compound , with its complex structure, is likely to have unique physical and chemical properties that could be explored through experimental studies.

科学研究应用

合成和结构分析

- 膦催化的环化:一项研究描述了在有机膦催化下,与 N-甲苯磺酰亚胺反应的乙基 2-甲基-2,3-丁二烯酸酯(一种相关化合物),在 [4 + 2] 环化中使用,从而导致高产率和四氢吡啶衍生物的完全区域选择性 (朱、兰和权,2003)。

- 稠合杂环的合成:对类似乙基取代化合物的 novel pyrido 和 thieno pyrimidines 合成的研究展示了产生多样化多杂环体系的潜力 (巴希特、塞赫米和山田,2005)。

- 晶体结构解析:一项研究重点关注密切相关化合物的晶体结构,提供了对分子几何形状和晶格内相互作用的见解 (陈、洪、刘和明国,2012)。

有机合成和药物化学

- 药物合成中的关键中间体:该化合物被用作普拉格雷(一种用于预防血凝块的药物)合成的关键中间体 (伟辉,2013)。

- 潜在的抗炎应用:合成了结构相关的分子甲基 3-羟基噻吩并[2,3-b]吡啶-2-羧酸酯作为潜在的抗炎剂,表明可能的治疗应用 (莫洛尼,2001)。

- 抗过敏活性:类似化合物的衍生物表现出显着的抗过敏活性,表明在开发新的抗过敏剂方面具有潜力 (野原、石黑、宇川、杉原、牧野和三野,1985)。

属性

IUPAC Name |

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSWIENWGWWGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

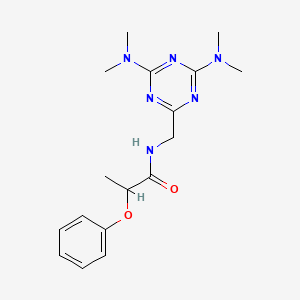

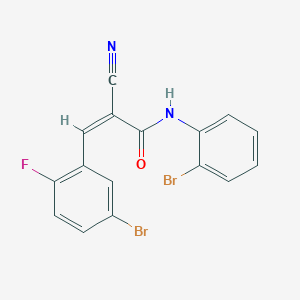

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

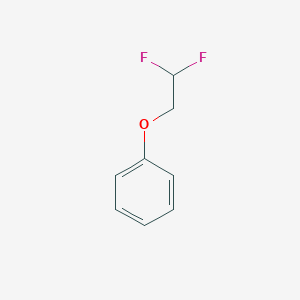

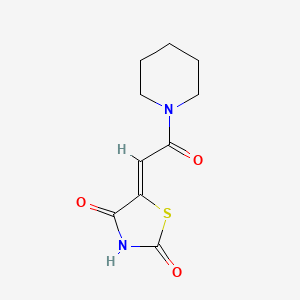

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

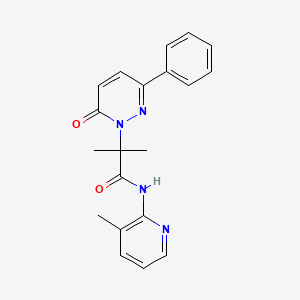

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

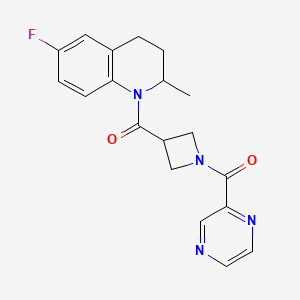

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)